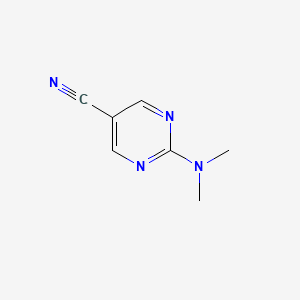

2-(Dimethylamino)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-(dimethylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZVPRHAAVLJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663938 | |

| Record name | 2-(Dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55338-76-6 | |

| Record name | 2-(Dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches to Pyrimidine-5-carbonitrile Derivatives

The synthesis of pyrimidine-5-carbonitrile derivatives typically involves multi-component condensation reactions, often starting from aromatic aldehydes, malononitrile, and nitrogen sources such as urea, thiourea, or cyanamide. These methods aim to efficiently assemble the pyrimidine ring with the cyano group at the 5-position.

One-Pot Condensation Using Aromatic Aldehydes, Malononitrile, and Urea/Thiourea

A highly efficient and green method reported by Siahpour et al. (2024) involves a one-pot condensation of aromatic aldehydes, malononitrile, and urea or thiourea catalyzed by a recyclable bone char-nPrN-SO3H nanocatalyst under solvent-free conditions at 80 °C. This method yields pyrimidine-5-carbonitrile derivatives rapidly (within minutes) and with excellent yields.

Procedure Summary:

- Mix aromatic aldehyde (1 mol), urea/thiourea (1.8 mol), malononitrile (1.2 mol), and bone char-nPrN-SO3H catalyst (0.4 mol%) in a round-bottom flask.

- Stir the mixture at 80 °C without solvent.

- Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, add distilled water, cool, filter the precipitate.

- Wash the solid with hot ethanol and recrystallize from ethanol to obtain pure product.

This method is notable for its solvent-free nature, short reaction time, and catalyst recyclability, enhancing its sustainability and scalability for industrial applications.

Solvent-Free Fusion of 2-(Methoxy(4-methoxyphenyl)methylene)malononitrile with Cyanamide

Another green synthesis method involves the fusion of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide at elevated temperatures without solvents. This approach, used to prepare 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, involves grinding and mixing reagents at room temperature followed by fusion at a suitable temperature. The crude product is then triturated with ethanol, acidified, and crystallized.

This method is advantageous due to:

- Solvent-free conditions,

- Use of readily available starting materials,

- High yields,

- Simple product isolation.

It also aligns with green chemistry principles by minimizing waste and avoiding hazardous solvents.

Condensation of Aromatic Aldehydes, Malononitrile, and Urea in Ethanol with Potassium Carbonate

A classical method involves the condensation of substituted aromatic aldehydes with malononitrile and urea in absolute ethanol using potassium carbonate as a base catalyst. This reaction proceeds smoothly to yield 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile derivatives, which can be further transformed into various pyrimidine derivatives.

- Use of ethanol as solvent,

- Potassium carbonate as mild base catalyst,

- Moderate reaction times,

- Good yields of target compounds.

This method has been extensively characterized using spectral techniques such as FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm the chemical structure of the products.

Reaction Conditions and Catalysts Comparison

Mechanistic Insights

The condensation of aromatic aldehydes with malononitrile and urea/thiourea involves:

- Initial Knoevenagel condensation between aldehyde and malononitrile forming an α,β-unsaturated nitrile intermediate.

- Subsequent nucleophilic attack by urea or thiourea leading to cyclization.

- Aromatization to form the pyrimidine ring with the cyano group at position 5.

The use of bone char-nPrN-SO3H nanocatalyst enhances the electrophilicity of the aldehyde and facilitates the cyclization under mild conditions, reducing reaction times significantly.

Specific Preparation of 2-(Dimethylamino)pyrimidine-5-carbonitrile

While the above methods describe the general preparation of pyrimidine-5-carbonitrile derivatives, the introduction of the dimethylamino group at position 2 typically involves nucleophilic substitution reactions on suitably activated pyrimidine intermediates.

A plausible synthetic route includes:

- Preparation of 2-chloro-pyrimidine-5-carbonitrile intermediate via chlorination of 2-oxo or 2-amino precursors.

- Nucleophilic substitution of the 2-chloro group with dimethylamine under reflux in ethanol or other suitable solvents.

- Purification by recrystallization or chromatography.

This approach is supported by analogous reactions reported for other amino substitutions on pyrimidine-5-carbonitrile scaffolds.

Summary of Key Research Findings

- The one-pot solvent-free condensation catalyzed by bone char-nPrN-SO3H is highly efficient, environmentally friendly, and yields pyrimidine-5-carbonitrile derivatives rapidly.

- Fusion of malononitrile derivatives with cyanamide offers a green alternative with simple work-up and good yields.

- Classical condensation in ethanol with potassium carbonate remains a reliable method for synthesizing pyrimidine-5-carbonitrile precursors.

- Introduction of the dimethylamino substituent is typically achieved via nucleophilic substitution on 2-chloro intermediates.

- Spectroscopic characterization (FT-IR, NMR, MS) confirms the structures of synthesized compounds.

- These methods provide a versatile platform for preparing functionalized pyrimidine-5-carbonitrile derivatives for further biological and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(Dimethylamino)pyrimidine-5-carbonitrile exhibits notable cytotoxic effects against various cancer cell lines. Its derivatives have been shown to inhibit key cellular pathways involved in cancer proliferation:

- Mechanism of Action : The compound may act as an inhibitor of enzymes involved in nucleic acid metabolism, leading to reduced cell proliferation and increased apoptosis .

- Case Studies : Specific studies have demonstrated its effectiveness against leukemia and solid tumors, showcasing IC50 values comparable to established anticancer agents .

COX-2 Inhibition

Recent studies have highlighted the potential of this compound as a COX-2 inhibitor:

- Inhibition Profile : Compounds derived from this scaffold have shown significant inhibition of COX-2 enzyme activity at low concentrations, suggesting potential use in anti-inflammatory therapies .

- Comparative Efficacy : Some derivatives exhibit inhibition profiles that are more potent than traditional COX-2 inhibitors like Nimesulide and comparable to Celecoxib .

Other Therapeutic Applications

The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for:

- Antimicrobial Agents : Exhibiting activity against bacterial strains.

- Antiviral Agents : Potentially effective against viral infections.

- Neurological Disorders : Investigated for its role in modulating pathways associated with Alzheimer's disease .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-(Dimethylamino)pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carbonitrile Derivatives

2.1.1 Substituents at the 2-Position

- 2-(Dimethylamino)pyrimidine-5-carbonitrile vs. Methylthio derivatives, such as 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS 33089-15-5), exhibit notable anti-tubercular activity against M. tuberculosis , but their metabolic stability may be lower due to sulfur oxidation susceptibility.

- 2-Aminopyrimidine-5-carbonitrile (CAS 1753-48-6): Replacing dimethylamino with an amino (-NH₂) group reduces steric bulk, possibly enhancing hydrogen-bonding interactions. However, amino derivatives may exhibit lower lipophilicity, impacting membrane permeability .

2.1.2 Substituents at the 4- and 6-Positions

- 4-Chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile: The chloro (-Cl) and methoxyphenyl groups enhance anti-tubercular activity, with the methoxy group improving π-π stacking interactions in bacterial targets . In contrast, 2-(dimethylamino) derivatives may prioritize kinase inhibition over antimicrobial effects due to their electronic profile .

- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles: Thiazole-containing derivatives, such as compound 12n (4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-((3-(piperidin-1-yl)phenyl)amino)pyrimidine-5-carbonitrile), demonstrate potent CDK9 inhibition (IC₅₀ < 50 nM) . The dimethylamino group in this compound may offer comparable kinase affinity but with distinct pharmacokinetic profiles due to reduced steric hindrance .

Physicochemical and Pharmacokinetic Properties

- Key Insight: The dimethylamino group reduces LogP compared to chloro/methylthio analogs, suggesting improved aqueous solubility. However, this may compromise blood-brain barrier penetration .

Biological Activity

2-(Dimethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and anti-inflammatory agent. This compound's structure allows it to interact with various biological pathways, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈N₄, with a molecular weight of 164.17 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group and a cyano group at the 5-position, which contributes to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine-5-carbonitriles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- MCF-7 (Breast cancer) : IC50 values were reported in the nanomolar range.

- A549 (Lung cancer) : Similar potency as MCF-7 was observed.

- HepG2 (Liver cancer) : Notably effective with low cytotoxicity towards normal cells.

In vitro studies indicated that these compounds could induce apoptosis and halt cell cycle progression at critical phases (sub-G1 and G2/M) .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | ~0.18 | Induction of apoptosis |

| A549 | ~0.20 | Cell cycle arrest |

| HepG2 | ~0.16 | Apoptosis induction |

COX-2 Inhibition

This compound analogs have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The findings suggest that these compounds exhibit potent COX-2 inhibitory activity, with IC50 values comparable to established drugs like Celecoxib:

| Compound | IC50 Value (µM) | % Inhibition at 10^-8 M |

|---|---|---|

| 2-Dimethylamino-pyrimidine | 0.17 | 77.01% |

| Celecoxib | 0.15 | 80% |

| Nimesulide | 1.68 | 50% |

These results indicate that the pyrimidine derivatives could serve as potential therapeutic agents for inflammatory conditions .

The mechanism underlying the biological activity of this compound involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, including COX-2, leading to reduced production of pro-inflammatory mediators.

- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, which is evidenced by increased early and late apoptotic rates in treated cells.

- Cell Cycle Modulation : The compound affects cell cycle checkpoints, particularly in cancer cells, preventing their proliferation .

Case Studies

Several studies have explored the efficacy of pyrimidine derivatives, including:

- Anticancer Efficacy : A study conducted on various pyrimidine derivatives demonstrated their capability to inhibit tumor growth in vivo models, suggesting their potential as anticancer agents.

- Anti-inflammatory Activity : Research indicated that compounds similar to this compound can effectively reduce inflammation markers in animal models of arthritis.

Q & A

Q. What are the common synthetic routes for preparing 2-(Dimethylamino)pyrimidine-5-carbonitrile?

The compound can be synthesized via multi-component reactions under thermal aqueous conditions. For example, a three-component approach involving aldehydes, malononitrile, and dimethylamine derivatives has been reported to yield pyrimidinecarbonitriles with high regioselectivity. Reaction optimization includes adjusting pH, temperature (typically 80–100°C), and stoichiometry of substituents to favor cyclization and functionalization . Nucleophilic substitution reactions on halogenated pyrimidine precursors (e.g., bromo- or chloro-pyrimidines) using dimethylamine under reflux in anhydrous solvents like DMF or THF are also viable .

Q. How can NMR spectroscopy confirm the structure of this compound?

Key NMR features include:

- ¹H-NMR : A singlet at δ ~3.0 ppm for the N(CH₃)₂ group and aromatic proton signals between δ 7.0–8.5 ppm, depending on substituents .

- ¹³C-NMR : A carbonitrile signal at ~115–118 ppm and pyrimidine ring carbons in the range of 150–165 ppm. The dimethylamino group appears at ~40 ppm . Coupling patterns and integration ratios further validate the substitution pattern.

Q. What solvent systems are optimal for solubilizing this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF (10–25 mM). For biological assays, stock solutions in DMSO are recommended, with working concentrations diluted in aqueous buffers (<1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound derivatives?

Yield optimization strategies include:

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings to introduce aryl groups, achieving yields up to 72% .

- Temperature control : Reflux in ethanol or toluene for cyclization steps improves yields compared to room-temperature reactions .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves closely eluting isomers .

Q. How do substituents on the pyrimidine ring influence biological activity?

Structural modifications significantly impact activity:

- Electron-withdrawing groups (e.g., -CN, -Cl) enhance binding to kinase active sites (e.g., CDK9 inhibitors) by increasing electrophilicity .

- Bulkier substituents (e.g., adamantyl or thiophene groups) improve selectivity but may reduce solubility, requiring formulation adjustments .

- Amino groups at the 4-position facilitate hydrogen bonding with target proteins, as shown in SAR studies of kinase inhibitors .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from:

- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect melting points. For example, recrystallization from ethanol vs. DMSO can shift melting points by 5–10°C .

- Impurity profiles : Use HPLC-MS (≥95% purity) and elemental analysis to verify batch consistency .

- Deuterated solvent effects : NMR chemical shifts vary slightly in DMSO-d₆ vs. CDCl₃; always report solvent conditions .

Methodological Recommendations

- Storage : Store at 2–8°C in moisture-free, sealed containers to prevent hydrolysis of the carbonitrile group .

- Biological testing : Pre-screen for cytotoxicity (e.g., MTT assay) at 1–100 µM ranges before evaluating target-specific activity .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict substituent effects on electronic properties and docking affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.